1,3-Bis(3-chlorophenyl)-1,3-dioxopropan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(3-chlorophenyl)-1,3-dioxopropan-2-yl acetate is a chemical compound with significant interest in various scientific fields It is characterized by the presence of two 3-chlorophenyl groups attached to a dioxopropan-2-yl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-chlorophenyl)-1,3-dioxopropan-2-yl acetate typically involves the reaction of 3-chlorobenzoyl chloride with malonic acid in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(3-chlorophenyl)-1,3-dioxopropan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1,3-Bis(3-chlorophenyl)-1,3-dioxopropan-2-yl acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1,3-Bis(3-chlorophenyl)-1,3-dioxopropan-2-yl acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding. Additionally, it can modulate signaling pathways by interacting with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2-tolyl)-1-triazene
- 1,3-Bis(4-tolyl)-1-triazene
- 1,3-Bis(4-phenylcarboxylic acid)-1-triazene
- 1,3-Bis(4-phenylsulphonamide)-1-triazene
- 1,3-Dinaphtyl-1-triazene
Uniqueness
1,3-Bis(3-chlorophenyl)-1,3-dioxopropan-2-yl acetate is unique due to the presence of two 3-chlorophenyl groups, which impart distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications and biological activities .
Properties
CAS No. |
60615-28-3 |
---|---|
Molecular Formula |
C17H12Cl2O4 |
Molecular Weight |
351.2 g/mol |
IUPAC Name |
[1,3-bis(3-chlorophenyl)-1,3-dioxopropan-2-yl] acetate |
InChI |
InChI=1S/C17H12Cl2O4/c1-10(20)23-17(15(21)11-4-2-6-13(18)8-11)16(22)12-5-3-7-14(19)9-12/h2-9,17H,1H3 |
InChI Key |
NLTHHLDQOOVLOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C(=O)C1=CC(=CC=C1)Cl)C(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.